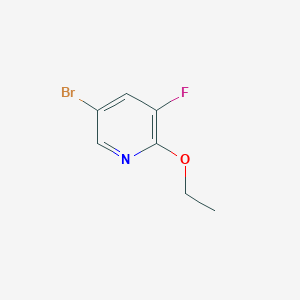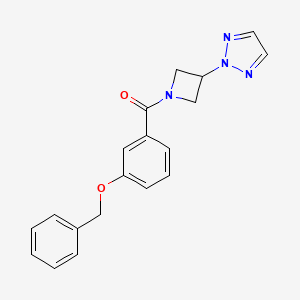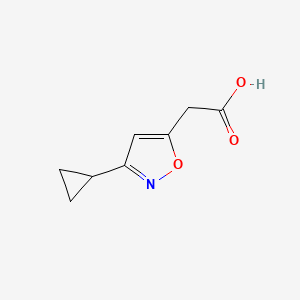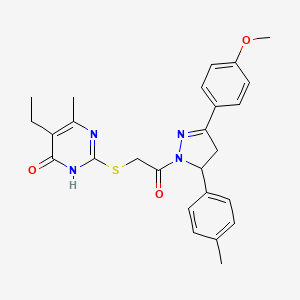
5-Bromo-2-ethoxy-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethoxy-3-fluoropyridine is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 5-Bromo-2-ethoxy-3-fluoropyridine can involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for 5-Bromo-2-ethoxy-3-fluoropyridine is 1S/C7H7BrFNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 . The InChI key is WHSAPVVIPVNVAG-UHFFFAOYSA-N .Chemical Reactions Analysis
5-Bromo-2-ethoxy-3-fluoropyridine can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .Physical And Chemical Properties Analysis
5-Bromo-2-ethoxy-3-fluoropyridine is a liquid at room temperature . and 98% .Applications De Recherche Scientifique
Synthesis and Functionalization
5-Bromo-2-ethoxy-3-fluoropyridine serves as a versatile building block in organic synthesis, particularly in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. The compound undergoes ortho-lithiation followed by reaction with trimethylborate to produce 5-bromo-2-fluoro-3-pyridylboronic acid, which is then subjected to Suzuki reactions to yield variously substituted pyridines. These reactions showcase the compound's utility in constructing complex pyridine derivatives, further convertible to corresponding 2-pyridones, indicating its significance in the synthesis of heterocyclic compounds with potential biological activities (Sutherland & Gallagher, 2003).
Chemoselective Amination
Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, a close relative of 5-Bromo-2-ethoxy-3-fluoropyridine, highlights the chemical reactivity of these compounds towards selective functionalization. Catalytic amination conditions lead to the bromide substitution product exclusively, demonstrating the precise control achievable in modifying these molecules. This process is crucial for synthesizing compounds with specific pharmacological properties, showcasing the broader applicability of 5-Bromo-2-ethoxy-3-fluoropyridine derivatives in medicinal chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Nucleoside Analog Synthesis
5-Bromo-2-ethoxy-3-fluoropyridine derivatives play a critical role in the synthesis of pyridine nucleosides related to important therapeutic agents like 5-fluorouracil. These nucleosides, synthesized from derivatives obtained through manipulations involving 5-Bromo-2-ethoxy-3-fluoropyridine, exhibit potential as antiviral and anticancer agents. This application underscores the compound's value in developing new drugs with enhanced efficacy and specificity (Nesnow & Heidelberger, 1973).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-ethoxy-3-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSAPVVIPVNVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxy-3-fluoropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2695983.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2695984.png)

![2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B2695988.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2695989.png)

![7-Hydroxy-5-azaspiro[2.4]heptan-4-one](/img/structure/B2695993.png)
![ethyl 1-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2695994.png)


![methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2696000.png)
![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride](/img/structure/B2696001.png)